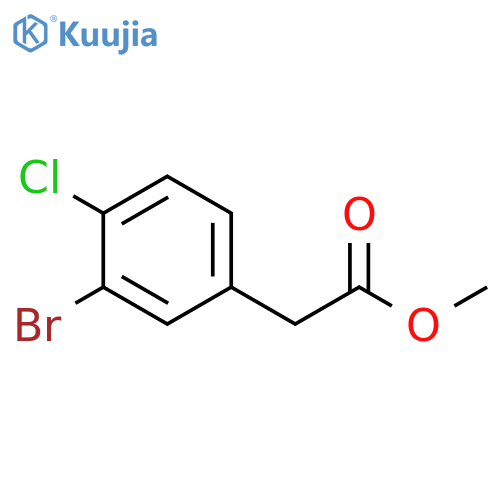Cas no 960304-99-8 (methyl 2-(3-bromo-4-chlorophenyl)acetate)
メチル 2-(3-ブロモ-4-クロロフェニル)アセテートは、有機合成において重要な中間体として広く利用される化合物です。臭素と塩素のハロゲン原子を有する芳香環を特徴とし、高い反応性を示します。この化合物は、医薬品や農薬の合成におけるキーインターメディエートとして特に有用です。結晶性が良好で取り扱いが容易であり、安定性に優れているため、長期保存が可能です。また、求電子置換反応やカップリング反応など、多様な反応に適用できる点が特長です。純度の高い製品が得られるため、再現性の高い合成プロセスが実現できます。

960304-99-8 structure
商品名:methyl 2-(3-bromo-4-chlorophenyl)acetate
CAS番号:960304-99-8
MF:C9H8BrClO2
メガワット:263.515621185303
MDL:MFCD12547827
CID:4667715
PubChem ID:50998195
methyl 2-(3-bromo-4-chlorophenyl)acetate 化学的及び物理的性質
名前と識別子
-
- (3-Bromo-4-chloro-phenyl)-acetic acid methyl ester
- METHYL 2-(3-BROMO-4-CHLOROPHENYL)ACETATE
- Methyl 3-Bromo-4-chlorophenylacetate
- methyl 2-(3-bromo-4-chlorophenyl)acetate
-
- MDL: MFCD12547827
- インチ: 1S/C9H8BrClO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3
- InChIKey: VUQKIPGKQVTGEV-UHFFFAOYSA-N
- ほほえんだ: C1(CC(OC)=O)=CC=C(Cl)C(Br)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
じっけんとくせい
- 密度みつど: 1.546±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.16 g/l)(25ºC)、
methyl 2-(3-bromo-4-chlorophenyl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-345485-0.25g |
methyl 2-(3-bromo-4-chlorophenyl)acetate |
960304-99-8 | 95.0% | 0.25g |
$110.0 | 2025-03-18 | |
| A2B Chem LLC | AX09444-250mg |
Methyl 2-(3-bromo-4-chlorophenyl)acetate |
960304-99-8 | 95% | 250mg |
$151.00 | 2024-07-18 | |
| A2B Chem LLC | AX09444-2.5g |
Methyl 2-(3-bromo-4-chlorophenyl)acetate |
960304-99-8 | 95% | 2.5g |
$652.00 | 2024-07-18 | |
| Aaron | AR01DITS-500mg |
Methyl 3-Bromo-4-chlorophenylacetate |
960304-99-8 | 95% | 500mg |
$313.00 | 2025-02-14 | |
| 1PlusChem | 1P01DILG-5g |
Methyl 3-Bromo-4-chlorophenylacetate |
960304-99-8 | 95% | 5g |
$1134.00 | 2024-04-19 | |
| 1PlusChem | 1P01DILG-2.5g |
Methyl 3-Bromo-4-chlorophenylacetate |
960304-99-8 | 95% | 2.5g |
$787.00 | 2024-04-19 | |
| Aaron | AR01DITS-10g |
Methyl 3-Bromo-4-chlorophenylacetate |
960304-99-8 | 95% | 10g |
$1794.00 | 2024-07-18 | |
| 1PlusChem | 1P01DILG-500mg |
Methyl 3-Bromo-4-chlorophenylacetate |
960304-99-8 | 95% | 500mg |
$311.00 | 2024-04-19 | |
| A2B Chem LLC | AX09444-500mg |
Methyl 2-(3-bromo-4-chlorophenyl)acetate |
960304-99-8 | 95% | 500mg |
$255.00 | 2024-07-18 | |
| Aaron | AR01DITS-50mg |
Methyl 3-Bromo-4-chlorophenylacetate |
960304-99-8 | 95% | 50mg |
$94.00 | 2025-02-14 |
methyl 2-(3-bromo-4-chlorophenyl)acetate 関連文献
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
960304-99-8 (methyl 2-(3-bromo-4-chlorophenyl)acetate) 関連製品
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
